molecular formula C10H9NO2 B13987244 2-Methyl-1-oxoisoindoline-4-carbaldehyde

2-Methyl-1-oxoisoindoline-4-carbaldehyde

Cat. No.: B13987244
M. Wt: 175.18 g/mol
InChI Key: FAXZKPZOLQBRLB-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde is an organic compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-2,3-dihydro-1H-indene-2-carboxaldehyde
  • 2-Methyl-1-oxo-1H-isoindole-3-carboxaldehyde
  • 1H-Isoindole-1,3(2H)-dione derivatives

Uniqueness

2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methyl-1-oxo-3H-isoindole-4-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-11-5-9-7(6-12)3-2-4-8(9)10(11)13/h2-4,6H,5H2,1H3

InChI Key

FAXZKPZOLQBRLB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC=C2C1=O)C=O

Origin of Product

United States

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